molecular formula C11H12O3 B2574441 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid CAS No. 1780655-47-1

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2574441
CAS No.: 1780655-47-1
M. Wt: 192.214
InChI Key: GIDWAQPTNQWOME-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid (CAS 1780655-47-1) is a high-value cyclobutane-based carboxylic acid of interest in medicinal chemistry and drug discovery. This compound features a carboxyl group and a hydroxyphenyl substituent on a cyclobutane ring, a structure known for its potential in bioisosteric replacement strategies. Its primary research application is in the study of Type 2 Diabetes mellitus, where it serves as a key synthetic intermediate for the development of potent and selective agonists of the GPR-40 receptor (also known as Free Fatty Acid Receptor 1 or FFAR1) . Activation of GPR-40 by fatty acids and synthetic agonists enhances glucose-stimulated insulin secretion from pancreatic β-cells, presenting a promising therapeutic pathway for managing blood glucose levels . Derivatives of this specific acid have demonstrated micromolar activity in agonist assays, highlighting its utility for structure-activity relationship (SAR) studies and for exploring novel ligand-receptor interactions . The compound is provided as a mixture of cis- and trans-isomers, enabling research into the effect of stereochemistry on biological activity and receptor binding affinity. With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol , it is supplied at high purity for reliable and reproducible experimental results. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDWAQPTNQWOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclobutanone in the presence of a base to form the cyclobutane ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Compound Name Substituent(s) Key Properties/Applications Reference
This compound -OH (para) Polar, hydrogen-bonding capability; BPA degradation intermediate
1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid -Br (para) Higher molecular weight (269.13 g/mol); bromine enhances electrophilic substitution potential
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid -Cl (para) mp 80–82°C; chlorine increases acidity (electron-withdrawing effect)
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid -OCH₃ (para), ketone (3-position) Reduced polarity due to methoxy group; 99.78% purity (HPLC); used in synthetic intermediates
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid -CF₃ Predicted pKa 4.36; used in TEAD modulator synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) increase acidity and alter reactivity in electrophilic substitutions.
  • Electron-donating groups (e.g., -OCH₃) reduce polarity and may stabilize intermediates in organic reactions.
  • The hydroxyl group in the target compound enhances hydrogen bonding, influencing solubility and interaction with biological targets.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Purity (HPLC)
This compound 178.18 (est.) Not reported ~4.5 (est.) Not reported
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 80–82 ~3.8 Not reported
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 220.22 Not reported Not reported 99.78%
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 180.11 Not reported 4.36 Not reported

Biological Activity

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can exist in both cis and trans isomeric forms, which may exhibit different biological activities. The synthetic route generally includes:

  • Formation of Cyclobutane Ring : Utilizing 3-oxocyclobutanecarboxylic acid as a precursor.
  • Hydroxylation : Introducing the hydroxy group at the para position of the phenyl ring.
  • Purification : Achieving isomerically pure compounds through chromatographic techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a GPR-40 agonist. GPR-40 is a receptor implicated in glucose metabolism and insulin secretion.

Case Studies

  • GPR-40 Agonism : A study reported that derivatives of this compound were tested for their ability to activate GPR-40, showing micromolar activity in bioassays conducted on engineered cell lines expressing human GPR-40 . This suggests potential applications in diabetes management.
  • Anticancer Properties : Preliminary investigations into the compound's anticancer effects have indicated that it may inhibit tumor growth through apoptotic pathways, although detailed studies are still required to elucidate these mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Its ability to bind to GPR-40 leads to enhanced insulin secretion and improved glucose homeostasis.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
  • Interaction with DNA : Potential intercalation into DNA could disrupt cellular replication processes, contributing to its anticancer effects.

Comparative Analysis

To better understand its biological activity, this compound can be compared with similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundGPR-40 agonist; anticancer potentialReceptor binding; apoptosis induction
Other phenolic acidsAntioxidant; anti-inflammatoryFree radical scavenging
Thiazole derivativesAntimicrobial; anticancerEnzyme inhibition; DNA interaction

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of cyclobutane derivatives. For instance, variations in substituents on the phenyl ring can significantly alter binding affinity and efficacy as GPR-40 agonists .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid in academic research?

  • Methodological Answer : A widely used approach involves condensation reactions with thiosemicarbazides and chloroacetic acid under reflux conditions in a DMF-acetic acid mixture. Sodium acetate acts as a base to facilitate cyclization, yielding thiazolidinone derivatives with the target compound as a precursor . Alternative routes may include functional group transformations (e.g., hydrolysis of nitriles or oxidation of alcohols) based on structurally analogous cyclobutane-carboxylic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming cyclobutane ring geometry and hydroxyl group positioning. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For metabolic studies, LC-MS/MS is preferred to track phase II metabolites like sulphated or glucuronidated derivatives .

Q. How does the hydroxyl group at the 4-position of the phenyl ring influence the compound’s reactivity?

  • Methodological Answer : The phenolic -OH group enhances solubility in polar solvents (e.g., DMF/ethanol mixtures) and participates in hydrogen bonding, which can stabilize intermediates during synthesis. However, it may require protection (e.g., silylation or acetylation) in reactions involving strong acids or bases to prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while avoiding column chromatography?

  • Methodological Answer : A validated protocol for related cyclobutane-carboxylic acids involves sequential hydrolysis and oxidation steps under mild conditions (e.g., using aqueous HCl and sodium acetate) to minimize byproducts. Crystallization from DMF-ethanol mixtures can replace column purification, achieving >90% purity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent systems). Systematic comparison using standardized in vitro models (e.g., enzyme inhibition assays at pH 7.4) and orthogonal analytical methods (e.g., HPLC purity checks) can isolate confounding variables .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution at the cyclobutane ring and phenyl group, identifying sites prone to oxidative metabolism (e.g., CYP450-mediated dehydroxylation). Molecular docking studies with hepatic enzymes (e.g., UGTs) optimize substituents to hinder phase II metabolism .

Q. What in vitro models are suitable for tracking the metabolic fate of this compound?

  • Methodological Answer : Incubation with human liver microsomes (HLMs) or hepatocyte cultures identifies primary metabolites. For phase II metabolism, recombinant sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs) can be used to confirm conjugation patterns. LC-MS/MS quantifies metabolites like 4-hydroxyphenylacetic acid, a common decarboxylation product .

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